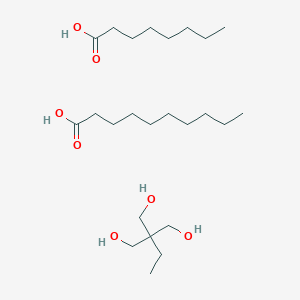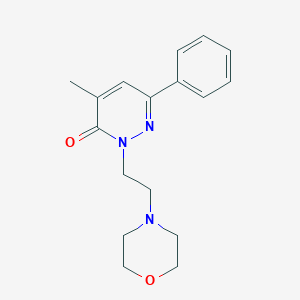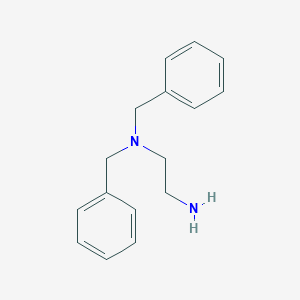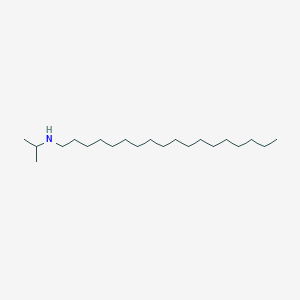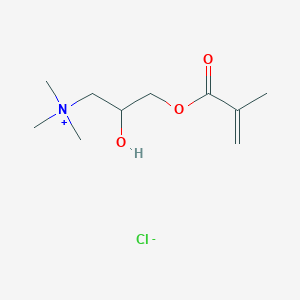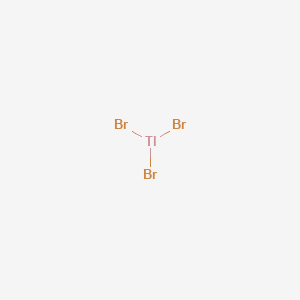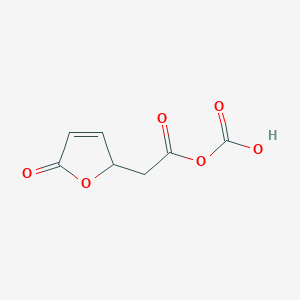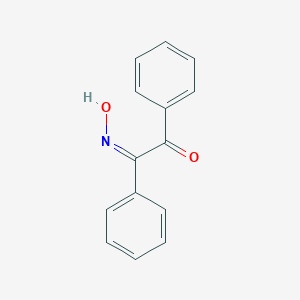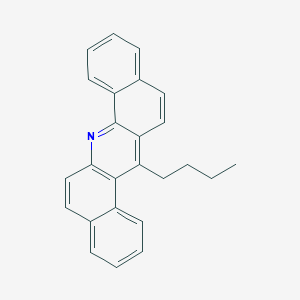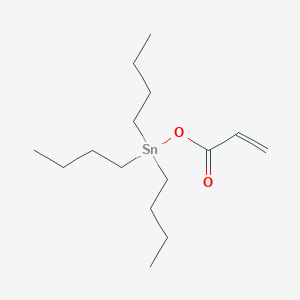
Acrylate de tributylétain
Vue d'ensemble
Description
Tributyltin acrylate (TBT-A) is a monomeric compound which is used in the synthesis of polymers, resins, and adhesives. It is a colorless liquid with a molecular weight of 422.98 g/mol and a boiling point of about 120°C. TBT-A is a versatile monomer and is used in the synthesis of a wide range of polymers and resins. It is also used in the synthesis of polyurethanes, polycarbonates, and polyamides.
Applications De Recherche Scientifique
Revêtements antifouling
L’acrylate de tributylétain a été largement utilisé comme biocide dans les peintures antifouling marines . Ces revêtements sont appliqués sur des substrats solides comme les coques de navires pour empêcher l’attachement d’organismes indésirables . L’utilisation de l’this compound dans ces peintures aide à contrôler la biofouling, qui est l’adhérence et l’attachement d’organismes vivants et de débris aux surfaces immergées .
Revêtements anticorrosion
En plus de ses propriétés antifouling, l’this compound offre également une protection anticorrosion . Cela le rend précieux dans l’industrie maritime, où la corrosion de surface des infrastructures sous-marines est un défi majeur .
Revêtements multifonctionnels intégrés
Les progrès récents en matière de nanomatériaux et de technologies ont conduit au développement de revêtements multifonctionnels intégrés qui offrent une protection simultanée contre la biofouling et la corrosion . L’this compound peut être utilisé dans ces revêtements en raison de ses propriétés protectrices doubles .
Peintures antifouling écologiques
Avec les préoccupations mondiales concernant l’impact environnemental des revêtements à base de tributylétain, on a assisté à un passage à l’utilisation de matériaux naturels écologiques . L’this compound peut être incorporé dans ces peintures antifouling écologiques, offrant un contrôle efficace de la biofouling sans affecter négativement l’environnement .
Revêtements antifouling biodégradables
Les chercheurs et l’industrie maritime ont montré un intérêt pour les revêtements formulés à partir de matières premières biodégradables moins toxiques
Mécanisme D'action
Target of Action
Tributyltin acrylate primarily targets the Nuclear receptor coactivator 2 and the Retinoic acid receptor RXR-alpha . These receptors play a crucial role in the regulation of gene expression, and their activation or inhibition can lead to significant changes in cellular function .
Mode of Action
The compound interacts with its targets by binding to these receptors, leading to alterations in their activity . This interaction with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers, is considered the primary endocrine mechanism of action .
Biochemical Pathways
The activation or inhibition of the Nuclear receptor coactivator 2 and the Retinoic acid receptor RXR-alpha by Tributyltin acrylate can affect a range of reproductive, developmental, and metabolic pathways at the organism level . This includes alterations in steroid hormone biosynthesis and retinol metabolism .
Result of Action
The molecular and cellular effects of Tributyltin acrylate’s action are diverse, given its impact on multiple biochemical pathways. It has been recognized as an endocrine-disrupting chemical (EDC) that can alter a range of reproductive, developmental, and metabolic pathways . In addition, it has been shown to induce responses at very low concentrations in certain species .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tributyltin acrylate. For instance, the compound’s effects can vary depending on the species and their specific sensitivities . Moreover, the compound’s concentration in the environment, which can be influenced by factors such as water exposure and whole-body burden, can also affect its action .
Safety and Hazards
TBT is toxic if swallowed and harmful in contact with skin. It causes skin irritation and may cause an allergic skin reaction. It also causes serious eye irritation and may damage fertility or the unborn child. It causes damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Tributyltin acrylate interacts with various enzymes, proteins, and other biomolecules. Its primary endocrine mechanism of action involves interactions with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . These interactions alter a range of reproductive, developmental, and metabolic pathways at the organism level .
Cellular Effects
Tributyltin acrylate has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to increase glucose-stimulated insulin secretion and intracellular Ca2+ in β-cells .
Molecular Mechanism
The molecular mechanism of Tributyltin acrylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through interactions with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tributyltin acrylate change over time. It has been observed that low/noncytotoxic doses of Tributyltin acrylate induce insulin dysregulation and disturb glucose homeostasis . This may be mediated through the estrogen receptor-regulated and/or oxidative stress-related signaling pathways .
Dosage Effects in Animal Models
The effects of Tributyltin acrylate vary with different dosages in animal models. For instance, small doses of Tributyltin acrylate (100 and 500 ng/kg/bw/day for 15 days) modified the vascular reactivity in aorta, mesenteric and coronary arteries followed by smooth muscle cell atrophy, increased collagen deposition and fibrin accumulation .
Metabolic Pathways
Tributyltin acrylate is involved in several metabolic pathways. It can be metabolized sequentially by cytochrome P450 (CYP450) enzymes to dibutyl- and monobutyltin . This interaction with enzymes and cofactors can also lead to effects on metabolic flux or metabolite levels .
Transport and Distribution
Tributyltin acrylate is transported and distributed within cells and tissues. It is a membrane active substance and its action seems to depend on the lipophilicity of the organotin compounds . As a result, Tributyltin acrylate crosses the cell membrane and damages the endothelium and the smooth muscle cells .
Subcellular Localization
It is known that Tributyltin acrylate can cross the cell membrane, suggesting that it may localize within various cellular compartments
Propriétés
IUPAC Name |
tributylstannyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H4O2.Sn/c3*1-3-4-2;1-2-3(4)5;/h3*1,3-4H2,2H3;2H,1H2,(H,4,5);/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUXTNDMKYYZPR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28653-36-3 | |
| Record name | Stannane, tributyl[(1-oxo-2-propenyl)oxy]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28653-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9044796 | |
| Record name | (Acryloyloxy)(tributyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13331-52-7 | |
| Record name | Tributyltin acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13331-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributyltin acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013331527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Acryloyloxy)(tributyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (acryloyloxy)tributylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.060 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIBUTYLTIN ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTF9X8069O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


